3-bromo-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide 3-bromo-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide
Brand Name: Vulcanchem
CAS No.: 302909-48-4
VCID: VC15706323
InChI: InChI=1S/C14H10BrN3O3/c15-12-5-2-4-11(8-12)14(19)17-16-9-10-3-1-6-13(7-10)18(20)21/h1-9H,(H,17,19)/b16-9+
SMILES:
Molecular Formula: C14H10BrN3O3
Molecular Weight: 348.15 g/mol

3-bromo-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide

CAS No.: 302909-48-4

Cat. No.: VC15706323

Molecular Formula: C14H10BrN3O3

Molecular Weight: 348.15 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide - 302909-48-4

Specification

CAS No. 302909-48-4
Molecular Formula C14H10BrN3O3
Molecular Weight 348.15 g/mol
IUPAC Name 3-bromo-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide
Standard InChI InChI=1S/C14H10BrN3O3/c15-12-5-2-4-11(8-12)14(19)17-16-9-10-3-1-6-13(7-10)18(20)21/h1-9H,(H,17,19)/b16-9+
Standard InChI Key OLBRTZVQFQYMFN-CXUHLZMHSA-N
Isomeric SMILES C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC(=CC=C2)Br
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC(=CC=C2)Br

Introduction

3-Bromo-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is an organic compound belonging to the hydrazide family, characterized by its bromine and nitro-substituted aromatic rings. This compound has gained attention for its potential applications in medicinal chemistry and material sciences due to its unique structural and physicochemical properties.

Synthesis

The synthesis of 3-bromo-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide typically involves a condensation reaction between 3-bromobenzohydrazide and 3-nitrobenzaldehyde under acidic or neutral conditions. The reaction proceeds as follows:

  • Dissolve equimolar amounts of the hydrazide and aldehyde in ethanol or methanol.

  • Add a catalytic amount of acetic acid to facilitate the reaction.

  • Stir the mixture at room temperature or under reflux until the formation of the product is complete.

  • Purify the resulting solid by recrystallization from ethanol.

Structural Features

The compound exists in the E-configuration around the imine bond, which minimizes steric hindrance between substituents on the aromatic rings. Its structure has been confirmed through techniques like:

  • FTIR Spectroscopy: Characteristic C=N stretching at ~1615–1645 cm1^{-1}.

  • NMR Spectroscopy: Distinct signals for aromatic protons and the imine proton (~8.24–8.59 ppm).

  • X-ray Crystallography: Revealing planarity in the conjugated system.

Antimicrobial Activity

Hydrazide derivatives, including this compound, are known for their antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungi. The nitro group enhances these effects by facilitating electron withdrawal, which increases interaction with microbial enzymes.

Anticancer Potential

Preliminary studies suggest that Schiff bases containing nitro groups exhibit cytotoxicity against cancer cell lines, such as MCF7 (breast adenocarcinoma). The bromine atom may further enhance activity by interacting with biological targets.

Material Science

Due to its conjugated structure, this compound may find applications in optoelectronic devices or as precursors for advanced materials.

Safety and Handling

The compound should be handled with care due to potential toxicity associated with nitroaromatic compounds.

ParameterDetails
Hazard ClassificationsIrritant, possible mutagen
Protective MeasuresUse gloves, goggles, and fume hood

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